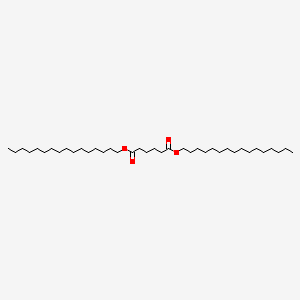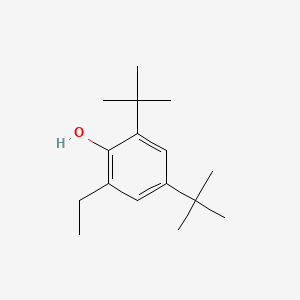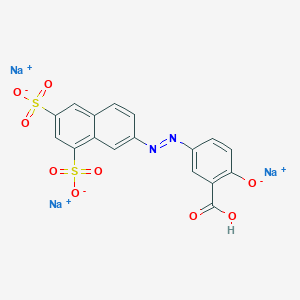![molecular formula C11H18O2 B1615468 (1S,2S,3S,5R)-2,6,6-三甲基双环[3.1.1]庚烷-3-羧酸 CAS No. 58096-27-8](/img/structure/B1615468.png)
(1S,2S,3S,5R)-2,6,6-三甲基双环[3.1.1]庚烷-3-羧酸
描述
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group This compound is notable for its rigid bicyclic framework, which imparts specific stereochemical properties and reactivity patterns
科学研究应用
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific stereochemical properties.
作用机制
Target of Action
The primary target of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid, also known as (+)-Isopinocampheylamine, is the M2 ion channel . This ion channel plays a crucial role in the life cycle of the influenza virus, making it a promising target for anti-influenza agents .
Mode of Action
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid interacts with the M2 ion channel in a manner similar to that of amantadine . By inhibiting this ion channel, the compound prevents the uncoating of the influenza virus, thereby inhibiting its replication .
Biochemical Pathways
The inhibition of the M2 ion channel disrupts the viral life cycle, preventing the release of viral RNA into the host cell . This disruption affects the downstream effects of viral replication, including the synthesis of viral proteins and the assembly and release of new viral particles .
Result of Action
The result of the compound’s action is the inhibition of influenza virus replication. By blocking the M2 ion channel, the compound prevents the uncoating of the virus and the release of viral RNA into the host cell . This inhibition disrupts the viral life cycle, reducing the production of new viral particles and potentially alleviating the symptoms of influenza .
生化分析
Cellular Effects
Its influence on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored .
Molecular Mechanism
It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
Studies on threshold effects, as well as toxic or adverse effects at high doses, are lacking .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves the use of starting materials such as carvone or other monoterpenes. One common synthetic route includes the following steps:
Intramolecular Diels-Alder Reaction: A 5-vinyl-1,3-cyclohexadiene undergoes an intramolecular Diels-Alder reaction to form a tricyclic intermediate.
Cyclopropane Ring Opening: The tricyclic intermediate is then subjected to a cyclopropane ring opening to yield the bicyclic structure.
Functional Group Transformation: The resulting bicyclic compound is further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents.
化学反应分析
Types of Reactions
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group into acyl chlorides or bromides, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
(1S,2S,3R,5S)-(+)-Pinanediol: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-: Shares the bicyclic framework but has hydroxyl groups instead of a carboxylic acid.
Uniqueness
What sets (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[31
属性
IUPAC Name |
(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJWXPLEWSYFQ-XGEHTFHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58096-27-8, 64284-84-0 | |
| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58096-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-Pinanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1615390.png)




![1,1'-[(Phenylmethylene)bis[(2-methoxy-4,1-phenylene)azo]]bis(2-naphthol)](/img/structure/B1615402.png)




